![molecular formula C18H22N2O5 B13674771 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid is a complex organic compound that features a spirocyclic structure
Vorbereitungsmethoden
The synthesis of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives.
Spirocyclization: The spirocyclic structure is introduced through a reaction that forms a bond between the indoline and piperidine rings.
tert-Butoxycarbonyl Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Oxidation: The ketone functionality is introduced through an oxidation reaction, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness, often utilizing flow chemistry techniques to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the Boc-protected amine group.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride (NaBH4), and acids like hydrochloric acid (HCl) for deprotection .
Wissenschaftliche Forschungsanwendungen
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The spirocyclic structure imparts rigidity, influencing the compound’s binding affinity and specificity towards biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Boc-protected spirocyclic molecules and indoline derivatives. Compared to these, 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-4-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and application potential .
Eigenschaften
Molekularformel |
C18H22N2O5 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-4-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5/c1-17(2,3)25-16(24)20-9-7-18(8-10-20)13-11(14(21)22)5-4-6-12(13)19-15(18)23/h4-6H,7-10H2,1-3H3,(H,19,23)(H,21,22) |
InChI-Schlüssel |
DOSRPJJMESFNEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3NC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


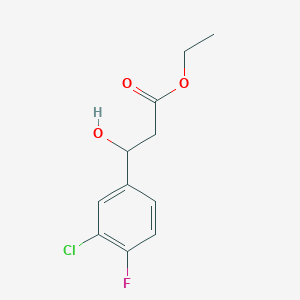

![3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)

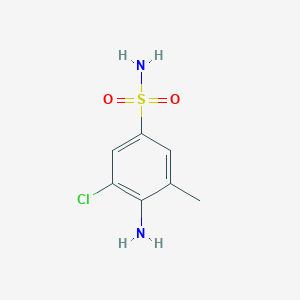

![2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)
![6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13674737.png)
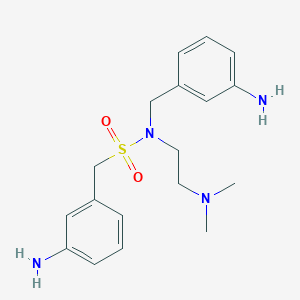
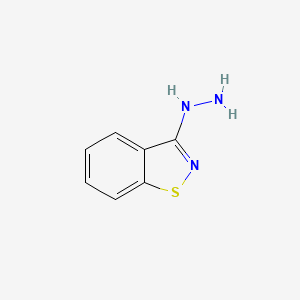
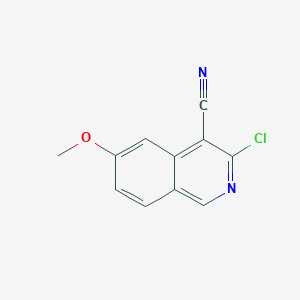
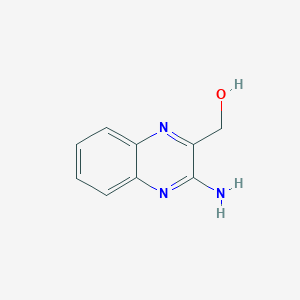
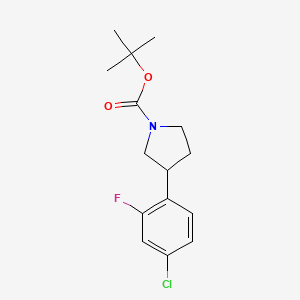
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)
